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molecular formula C8H5BrClNO3 B1333517 2-Bromo-1-(4-chloro-3-nitrophenyl)ethanone CAS No. 22019-49-4

2-Bromo-1-(4-chloro-3-nitrophenyl)ethanone

Cat. No. B1333517
M. Wt: 278.49 g/mol
InChI Key: FXNQTMRPLLNPQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08921514B2

Procedure details

In a 500 mL round-bottomed flask was added 1-(4-chloro-3-nitrophenyl)ethanone (11.98 g, 60 mmol) in benzene (75 mL) to give a white suspension. Bromine (9.59 g, 60.0 mmol) was added dropwise over 5 minutes to give a deep red solution. The mixture was stirred for 1 hour to give a yellow solution that was concentrated in vacuo to a yellow solid. Recrystallized from 9:1 hexane/ethyl acetate gave 2-bromo-1-(4-chloro-3-nitrophenyl)ethanone as yellow needles.
Quantity
11.98 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
9.59 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[CH:4][C:3]=1[N+:11]([O-:13])=[O:12].[Br:14]Br>C1C=CC=CC=1>[Br:14][CH2:9][C:8]([C:5]1[CH:6]=[CH:7][C:2]([Cl:1])=[C:3]([N+:11]([O-:13])=[O:12])[CH:4]=1)=[O:10]

Inputs

Step One
Name
Quantity
11.98 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)C(C)=O)[N+](=O)[O-]
Name
Quantity
75 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
9.59 g
Type
reactant
Smiles
BrBr

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a white suspension
CUSTOM
Type
CUSTOM
Details
to give a deep red solution
CUSTOM
Type
CUSTOM
Details
to give a yellow solution that
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo to a yellow solid
CUSTOM
Type
CUSTOM
Details
Recrystallized from 9:1 hexane/ethyl acetate

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrCC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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